5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a 5-nitro-1,3-thiazol-2-yl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Nitration: The starting material, 2-methoxy-5-chlorobenzamide, undergoes nitration to introduce a nitro group at the desired position.
Thiazole Formation: The nitro-substituted intermediate is then reacted with a thiazole precursor under suitable conditions to form the 5-nitro-1,3-thiazol-2-yl moiety.
Amide Coupling: Finally, the thiazole derivative is coupled with the benzamide core to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products
Oxidation: Products include 5-chloro-2-formyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide or 5-chloro-2-carboxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide.
Reduction: The major product is 5-chloro-2-methoxy-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide: shares similarities with other benzamide derivatives and thiazole-containing compounds.
This compound: is compared with compounds like This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a nitro group and a thiazole ring in the same molecule is relatively rare and contributes to its potential as a versatile research tool.
Properties
Molecular Formula |
C11H8ClN3O4S |
---|---|
Molecular Weight |
313.72 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H8ClN3O4S/c1-19-8-3-2-6(12)4-7(8)10(16)14-11-13-5-9(20-11)15(17)18/h2-5H,1H3,(H,13,14,16) |
InChI Key |
OZMYYLZMEQKPIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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